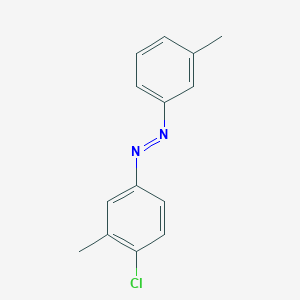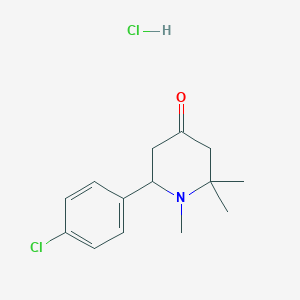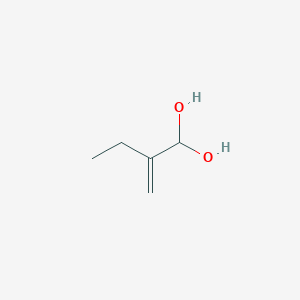
2-Methylidenebutane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylidenebutane-1,1-diol is an organic compound with the molecular formula C5H10O2. It is a glycol, meaning it contains two hydroxyl groups (-OH). The structure of this compound includes a butane backbone with a methylidene group (CH2=) at the second carbon and hydroxyl groups at the first and fourth carbons.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylidenebutane-1,1-diol can be synthesized through various methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. The syn dihydroxylation can be achieved using osmium tetroxide, while the anti-dihydroxylation can be carried out with MCPBA and other peroxides .
Industrial Production Methods
Industrial production of diols, including this compound, often involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the hydration of alkynes, which involves the addition of water to the triple bond of an alkyne to form a diol .
化学反应分析
Types of Reactions
2-Methylidenebutane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are simpler alcohols.
Substitution: The major products are halogenated compounds.
科学研究应用
2-Methylidenebutane-1,1-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylidenebutane-1,1-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins. The methylidene group can undergo various chemical reactions, leading to the formation of different products. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .
相似化合物的比较
Similar Compounds
2-Methylene-1,4-butanediol: This compound has a similar structure but with hydroxyl groups at the first and fourth carbons.
2-Methylbutane-1,2-diol: This compound has a similar backbone but with hydroxyl groups at the first and second carbons.
Uniqueness
2-Methylidenebutane-1,1-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methylidene group. This unique structure gives it distinct chemical and physical properties, making it valuable in various applications .
属性
CAS 编号 |
88448-44-6 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC 名称 |
2-methylidenebutane-1,1-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h5-7H,2-3H2,1H3 |
InChI 键 |
CVMBVNYEEUYKQD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


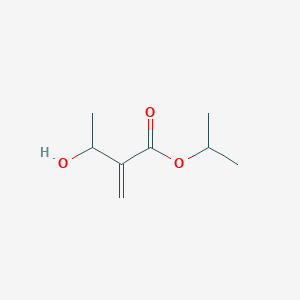
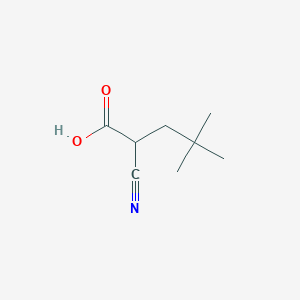
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
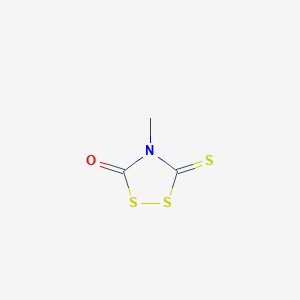
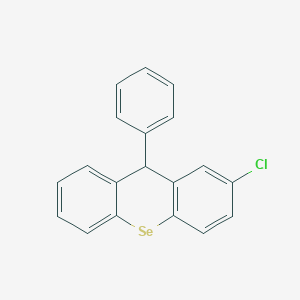
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
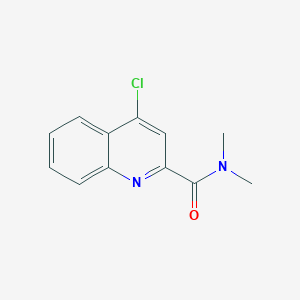
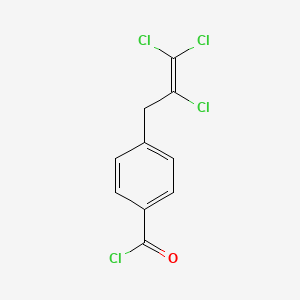
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
